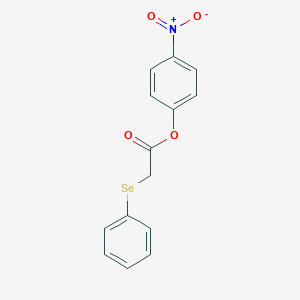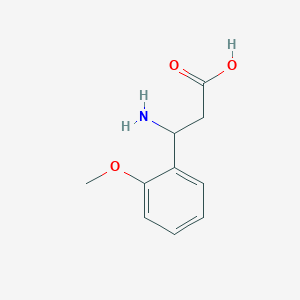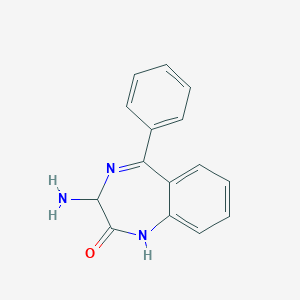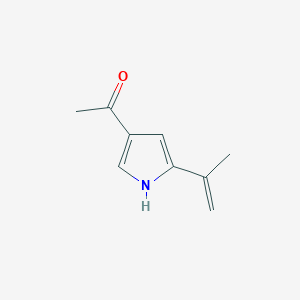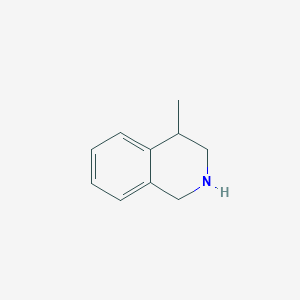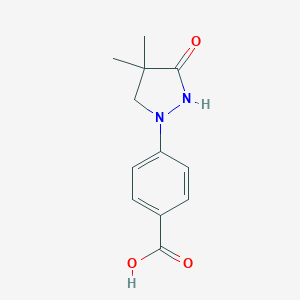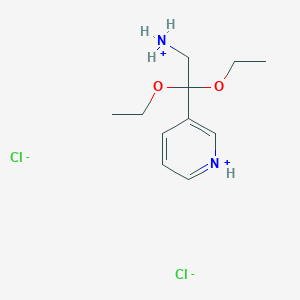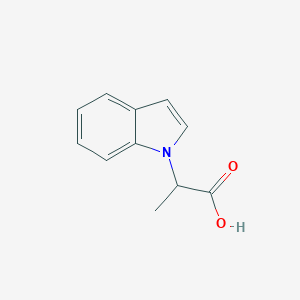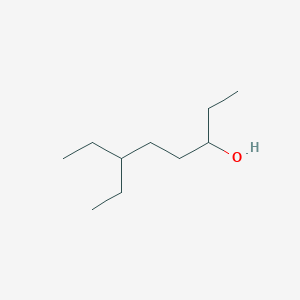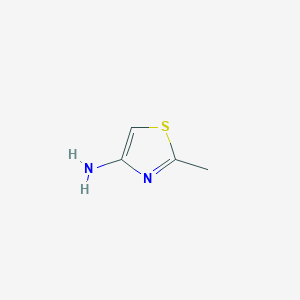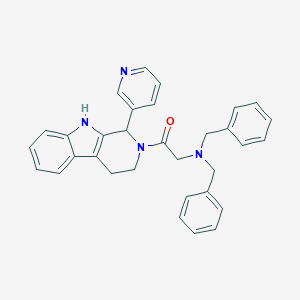
2,3,4,9-Tetrahydro-2-((dibenzylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,9-Tetrahydro-2-((dibenzylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that belongs to the class of indole alkaloids. It has shown promising results in scientific research studies, especially in the areas of cancer treatment and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 2,3,4,9-Tetrahydro-2-((dibenzylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to their death.
Biochemische Und Physiologische Effekte
2,3,4,9-Tetrahydro-2-((dibenzylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole has been found to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to their death. Additionally, this compound has been found to have neuroprotective effects and can prevent the death of neurons in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2,3,4,9-Tetrahydro-2-((dibenzylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a promising compound for cancer research. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2,3,4,9-Tetrahydro-2-((dibenzylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole. One of the most promising directions is to further investigate its potential in cancer treatment. Studies can focus on optimizing its use in combination with other anticancer drugs to enhance its effectiveness. Additionally, further research can be conducted to fully understand its mechanism of action and to develop more efficient synthesis methods. Finally, this compound can also be investigated for its potential in treating other diseases such as neurodegenerative diseases.
In conclusion, 2,3,4,9-Tetrahydro-2-((dibenzylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole is a promising compound that has shown potential in various scientific research studies. Its potential applications in cancer treatment and neurodegenerative diseases make it a valuable compound for future research.
Synthesemethoden
The synthesis of 2,3,4,9-Tetrahydro-2-((dibenzylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole is a complex process that involves several steps. The most commonly used method for synthesizing this compound is through the condensation of 3-pyridinecarboxaldehyde and tryptamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with dibenzylamine and acetic anhydride to yield the final compound.
Wissenschaftliche Forschungsanwendungen
2,3,4,9-Tetrahydro-2-((dibenzylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole has shown potential in various scientific research studies. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been found to induce apoptosis in cancer cells, which is the programmed cell death of cancer cells.
Eigenschaften
CAS-Nummer |
110785-21-2 |
|---|---|
Produktname |
2,3,4,9-Tetrahydro-2-((dibenzylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole |
Molekularformel |
C32H30N4O |
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
2-(dibenzylamino)-1-(1-pyridin-3-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C32H30N4O/c37-30(23-35(21-24-10-3-1-4-11-24)22-25-12-5-2-6-13-25)36-19-17-28-27-15-7-8-16-29(27)34-31(28)32(36)26-14-9-18-33-20-26/h1-16,18,20,32,34H,17,19,21-23H2 |
InChI-Schlüssel |
DGCBXFMNTWSXAW-UHFFFAOYSA-N |
SMILES |
C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CN=CC=C4)C(=O)CN(CC5=CC=CC=C5)CC6=CC=CC=C6 |
Kanonische SMILES |
C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CN=CC=C4)C(=O)CN(CC5=CC=CC=C5)CC6=CC=CC=C6 |
Synonyme |
2-((Dibenzylamino)acetyl)-1-(3-pyridyl)-1,2,3,4-tetrahydro-beta-carbol ine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



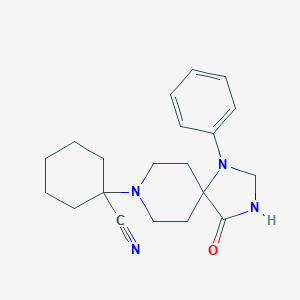
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester](/img/structure/B25115.png)
![Ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B25117.png)
